molecular formula C19H21FN2O3S B2907575 N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 896313-69-2

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2907575
CAS No.: 896313-69-2
M. Wt: 376.45
InChI Key: ZSFYDSSSJYOFLD-UHFFFAOYSA-N
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Description

The compound N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide features a pyrrolidinone core substituted with a 3-fluorophenyl group at position 1 and a 2,4,6-trimethylbenzenesulfonamide moiety at position 2. The trimethylbenzenesulfonamide contributes to hydrophobicity and hydrogen-bonding capacity, which may influence target binding and pharmacokinetics .

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-12-7-13(2)19(14(3)8-12)26(24,25)21-16-10-18(23)22(11-16)17-6-4-5-15(20)9-17/h4-9,16,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFYDSSSJYOFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring, a fluorophenyl group, and a sulfonamide moiety. The presence of these functional groups suggests diverse interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22FN3O2S
  • Molecular Weight : 373.45 g/mol

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Receptor Interaction : The fluorophenyl group may enhance binding affinity to specific receptors involved in various signaling pathways.
  • Covalent Bond Formation : The acrylamide moiety may participate in covalent interactions with target proteins, leading to prolonged effects.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Studies have shown that sulfonamide derivatives can inhibit the proliferation of cancer cells by targeting specific metabolic pathways.
  • Selectivity for Cancer Types : Some derivatives demonstrate selective inhibition against tumor-associated carbonic anhydrases (hCA IX), which are overexpressed in certain cancers.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antimicrobial properties. The biological activity of this compound may extend to:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against various bacterial strains by inhibiting folate synthesis pathways.

Research Findings and Case Studies

A review of literature reveals several studies exploring the biological activity of related compounds:

StudyFindings
Utilized artificial neural networks (ANN) to predict the inhibition activity of sulfonamide derivatives against human carbonic anhydrases (hCA II and hCA IX).
Discussed the structural characteristics that enhance the biological efficacy of trimethylbenzenesulfonamides.
Investigated the interaction of similar compounds with various enzymes, highlighting potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related analogs:

Compound Name Core Structure Key Substituents Biological Target (Inferred) LogP (Predicted) Molecular Weight (g/mol)
Target Compound Pyrrolidinone 3-fluorophenyl, 2,4,6-trimethylbenzenesulfonamide Enzymes (e.g., kinase/carbonic anhydrase) ~3.5 ~400
(E)-1-(3-fluorophenyl)-5-((1-(o-tolyl)-1H-pyrrol-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione Pyrimidine trione o-Tolylpyrrole, 3-fluorophenyl Bacterial biofilm enzymes ~2.8 ~450
3-Fluorofentanyl Piperidine 3-fluorophenyl, phenylethyl-propanamide μ-opioid receptor ~4.0 ~350
EP 2697207 B1 compound Oxazolidinone Trifluoromethylphenyl, cyclohexenyl-sulfonamide Unknown enzyme ~5.2 ~600
Key Observations:

Pyrrolidinone’s lactam group may enhance solubility compared to piperidine but reduce it relative to pyrimidine trione .

Substituent Effects :

  • The 3-fluorophenyl group is shared with 3-fluorofentanyl and pyrimidine trione analogs. Fluorine’s electronegativity may enhance binding specificity in enzyme pockets or receptor interfaces .
  • The trimethylbenzenesulfonamide group distinguishes the target from sulfanyl () or trifluoromethanesulfonamide () analogs, likely improving metabolic stability over sulfanyl derivatives .

Physicochemical Properties :

  • The target’s moderate LogP (~3.5) suggests balanced lipophilicity, favoring membrane permeability compared to more polar pyrimidine triones (~2.8) but less than highly lipophilic fentanyl analogs (~4.0) .
  • Molecular weight (~400 g/mol) aligns with typical drug-like molecules, unlike the bulkier EP 2697207 compound (~600 g/mol), which may face bioavailability challenges .

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